

# What is Spironolactone-d3-1 and its chemical structure

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## Compound of Interest

Compound Name: *Spironolactone-d3-1*

Cat. No.: *B12406257*

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## An In-depth Technical Guide to Spironolactone-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Spironolactone-d3, a deuterated analog of the drug Spironolactone. It is primarily intended for use by professionals in research and development who require detailed technical information for analytical applications. This document covers its chemical structure, physicochemical properties, mechanism of action of the parent compound, synthesis, and detailed experimental protocols for its use as an internal standard in quantitative analysis.

### Core Chemical Identity and Properties

Spironolactone-d3 is the deuterium-labeled version of Spironolactone, where three hydrogen atoms on the acetylthio group have been replaced with deuterium.<sup>[1][2]</sup> This isotopic substitution makes it an ideal internal standard for the quantification of Spironolactone in biological matrices using mass spectrometry-based methods.<sup>[1]</sup> The labeling minimally affects its chemical behavior while providing a distinct mass difference for unambiguous detection.

The chemical structure of Spironolactone-d3 is identical to that of Spironolactone, except for the isotopic labeling at the 7 $\alpha$ -acetylthio position.

Formal Name: (7 $\alpha$ ,17 $\alpha$ )-7-(acetylthio-d3)-17-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid- $\gamma$ -lactone.[1]

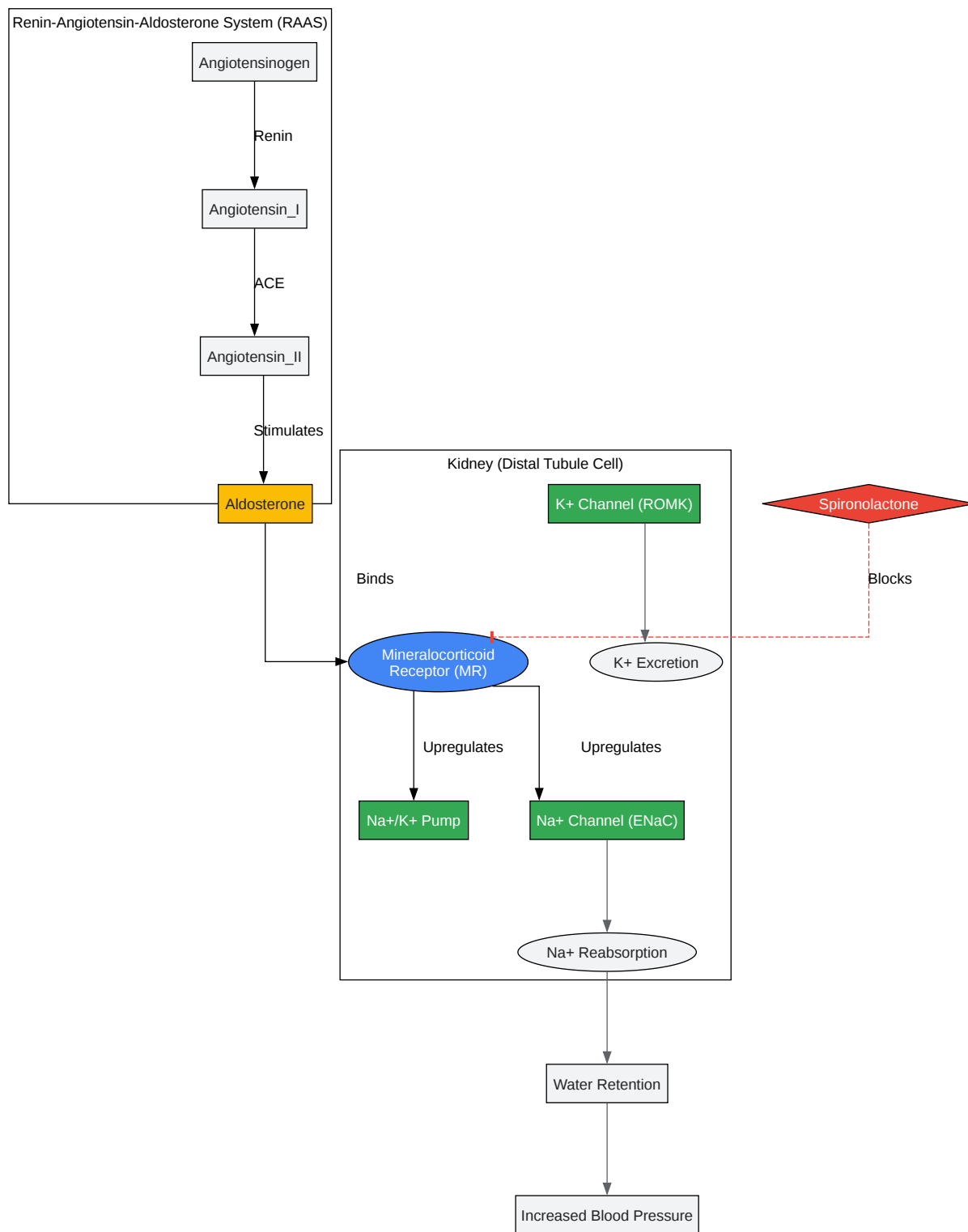
Synonyms: SC-9420-d3.[1][3]

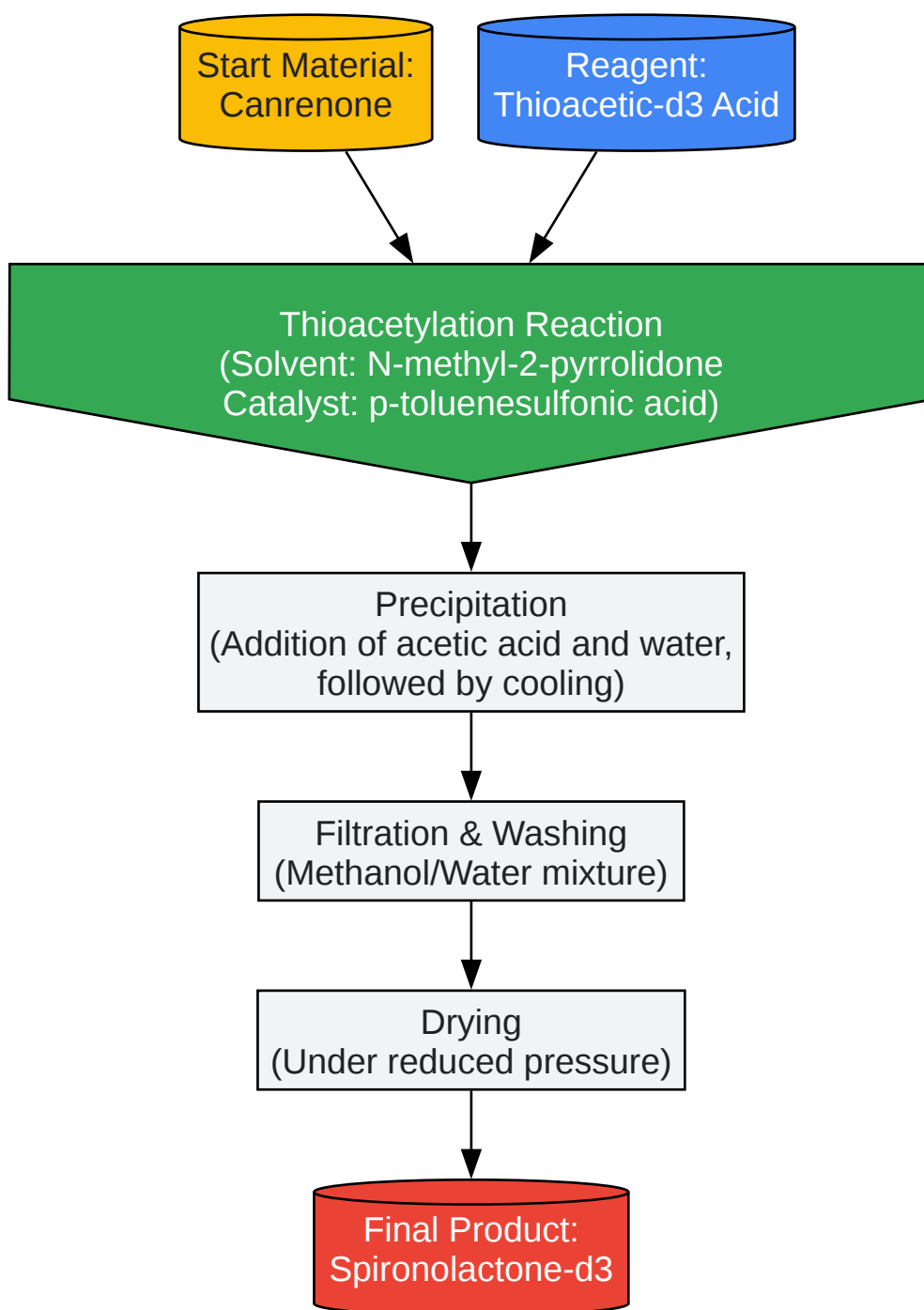
The key quantitative data for Spironolactone-d3 are summarized in the table below for easy reference and comparison.

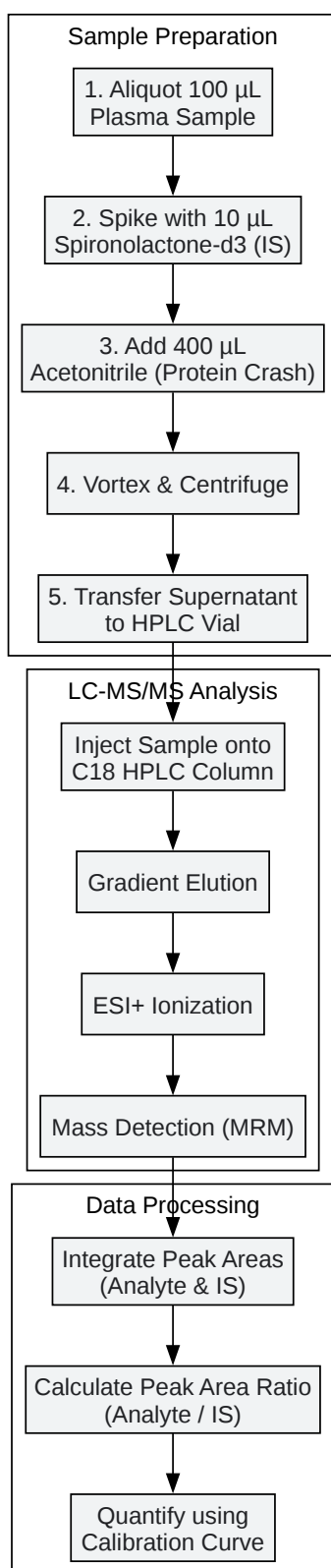
Property	Value	Reference(s)
Molecular Formula	C <sub>24</sub> H <sub>29</sub> D <sub>3</sub> O <sub>4</sub> S	[1][3]
Molecular Weight	419.6 g/mol	[1]
Appearance	White to Pale Yellow Solid	[3]
Melting Point	204-206°C	[3]
Solubility	Soluble in Acetonitrile, DMSO, Methanol; Slightly soluble in Chloroform.	[1][3]
Storage Conditions	-20°C, Hygroscopic, Under inert atmosphere.	[1][3]
InChI Key	LXMSZDCAJNLERA-OFUZVNSWSA-N	[1]
SMILES	<chem>O=C(CC1O[C@@]21CC[C@@]3([H])[C@]4([H])--INVALID-LINK--[2H])[2H])=O)CC5=CC(CC[C@]5(C)[C@@]4([H])CC[C@@]32C)=O</chem>	[1]
Purity (Example Batch)	99.2% (by HPLC)	[4]
Optical Rotation	$[\alpha]_D = -36.1^\circ$	[4]

## Mechanism of Action (Spironolactone)

To understand the relevance of quantifying Spironolactone, it is essential to be familiar with its mechanism of action. Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR).<sup>[5][6]</sup> It acts primarily in the distal convoluted tubule of the kidney by binding to the aldosterone-dependent sodium-potassium exchange site, thus inhibiting the effects of the hormone aldosterone.<sup>[7][8]</sup> This action leads to an increased excretion of sodium and water while retaining potassium, which underlies its utility as a potassium-sparing diuretic and antihypertensive agent.<sup>[7][9]</sup> Additionally, Spironolactone possesses anti-androgenic properties by competing with androgens for binding to the androgen receptor.<sup>[5][6]</sup>







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